

Identification and Functional Characterization of RimR2

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Rimocidin

CAS No.: 1393-12-0

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RimR2 is encoded within the **rimocidin** biosynthetic gene cluster (BGC) of *S. rimosus* M527. Key characteristics and findings from functional studies are summarized below.

- **Basic Characteristics:** The *rimR2* gene is 2,757 nucleotides long, encoding a 918-amino-acid protein with a predicted mass of 97.3 kDa. It contains conserved **Walker A, Walker B (ATP-binding motifs)**, and a **C-terminal helix-turn-helix (HTH) DNA-binding domain**, confirming its classification as a LAL family regulator [1] [2].
- **Essential Role in Biosynthesis:** Gene deletion and complementation experiments demonstrate that RimR2 is absolutely required for **rimocidin** production [1] [2].
 - The mutant strain M527- Δ *rimR2* lost the ability to produce **rimocidin**, while production was restored in the complemented strain M527- Δ *rimR2*/pSET152::*rimR2* [2].
 - Quantitative RT-PCR showed that deleting *rimR2* significantly reduced transcription of other *rim* genes within the BGC, confirming its role as a central positive regulator [2].
- **Direct DNA Binding:** Electrophoretic mobility shift assays (EMSAs) confirmed that the RimR2 protein directly binds to the promoter regions of two key genes in the **rimocidin** BGC: *rimA* (encoding the loading module of the polyketide synthase) and *rimC* [1] [2]. This binding is a key mechanism for activating the biosynthetic pathway.

Key Experimental Protocols and Methodologies

The following methodologies are critical for studying LAL regulators like RimR2.

Gene Deletion and Complementation

This protocol is fundamental for establishing the essential function of a regulatory gene.

- **Deletion Mutant Construction:** The *rimR2* deletion mutant (M527- Δ *rimR2*) can be constructed using the **CRISPR/Cas9-CodA(sm) system** [2].
 - Design a sgRNA to target the *rimR2* gene.
 - Clone the sgRNA and homologous repair templates into a CRISPR/Cas9 plasmid.
 - Introduce the plasmid into *S. rimosus* M527 via conjugation from an *E. coli* donor strain (e.g., ET12567/pUZ8002).
 - Select for mutants and verify the deletion using PCR with specific primers flanking the target site [2].
- **Genetic Complementation:**
 - Amplify the full-length *rimR2* gene along with its native promoter region.
 - Clone the fragment into an integrative vector, such as **pSET152**.
 - Introduce the recombinant plasmid into the deletion mutant to generate the complemented strain.
 - Ferment the complemented strain and use HPLC to confirm the restoration of **rimocidin** production [2].

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to validate direct binding between a regulator and its target DNA sequences.

- **Protein Purification:** Express and purify the RimR2 protein, often with a tag (e.g., His-tag) for affinity chromatography [1].
- **DNA Probe Preparation:** PCR-amplify the promoter regions of the target genes (e.g., *rimA* and *rimC*). Label the DNA probes with a fluorescent dye or biotin.
- **Binding Reaction:**
 - Incubate the purified RimR2 protein with the labeled DNA probes in a binding buffer.
 - Include a negative control (probe without protein) and a specific competition control (reaction with an excess of unlabeled probe).
- **Gel Electrophoresis and Detection:** Run the reaction mixtures on a non-denaturing polyacrylamide gel. A mobility shift (band retardation) indicates protein-DNA complex formation. Detect the shifted bands using appropriate methods for the label used [1] [2].

Strain Improvement via Regulator Overexpression

Overexpressing a positive regulator is a direct strategy to enhance antibiotic yield.

- **Vector Construction:** Clone the *rimR2* gene into a plasmid under the control of a strong, constitutive promoter. The following promoters have been successfully tested in *S. rimosus* M527, with varying effects on yield improvement [1]:
 - permE*
 - kasOp*
 - SPL21
 - SPL57
 - Native *rimR2* promoter
- **Strain Fermentation and Analysis:**
 - Introduce the constructed vectors into the wild-type M527 strain to generate a series of recombinant strains.
 - Ferment the recombinant strains under standard conditions.
 - Extract metabolites from the fermentation broth and quantify **rimocidin** production using **High-Performance Liquid Chromatography (HPLC)** [1].

Rimocidin Yield Improvement via RimR2 Overexpression

This table summarizes the quantitative outcomes of overexpressing *rimR2* under different promoters [1].

Recombinant Strain	Promoter Used	Rimocidin Production Increase vs. Wild-Type
M527-KR	kasOp*	81.8%
M527-NR	Native	68.1%
M527-ER	permE*	54.5%
M527-21R	SPL21	No obvious difference
M527-57R	SPL57	No obvious difference

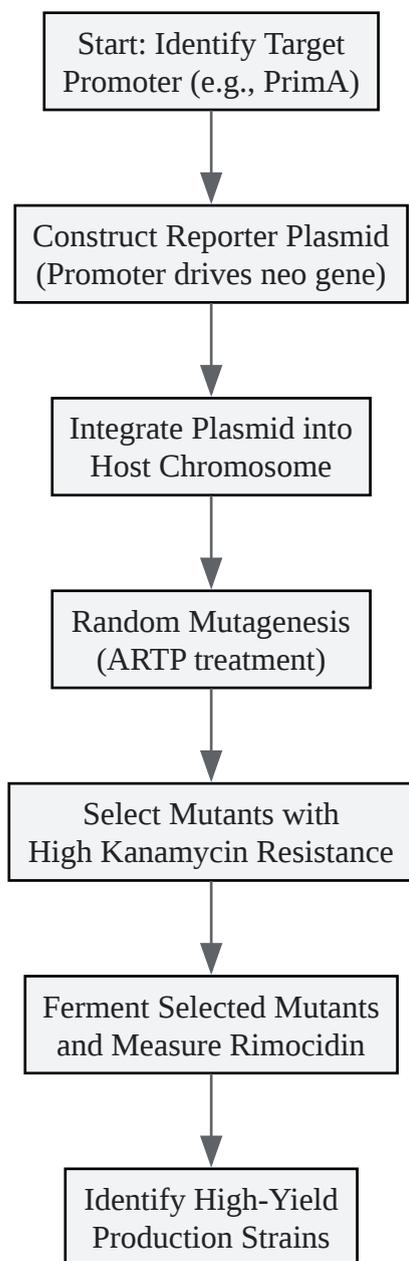
Other Regulatory Genes in *S. rimosus* M527

The regulatory network for **rimocidin** biosynthesis involves multiple layers of control beyond the pathway-specific LAL regulator.

- **The Negative Regulator NsdAsr:** The **NsdAsr** protein acts as a pleiotropic negative regulator. Deleting *nsdAsr* increased **rimocidin** production by 46% and enhanced sporulation, while its overexpression had the opposite effects [3]. A recent 2025 study elucidated its dual mechanism [4] [5]:
 - It directly binds to genes involved in fatty acid degradation (e.g., *RS18275*, *RS18290*), reducing the supply of essential precursors like **butyryl-CoA** and **malonyl-CoA**.
 - It binds to the *rpoB* gene, downregulating overall protein expression, which indirectly impacts **rimocidin** biosynthesis.
- **Other Regulators in the BGC:** The **rimocidin** BGC in M527 contains four regulatory genes (*rimR1-rimR4*). While RimR2 has been characterized, the functions of RimR1, RimR3, and RimR4 remain to be fully elucidated, presenting an opportunity for further research [2].

Alternative Strain Improvement Strategy

The Reporter-Guided Mutation Selection (RGMS) strategy is an effective method to enhance **rimocidin** production without prior knowledge of specific regulators [6].



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RGMS Workflow: Using a promoter-reporter system to select for high-producing mutants.

- **Principle:** A promoter critical for biosynthesis (e.g., *PrimA*, the promoter for the PKS loading module gene *rimA*) is fused to a reporter gene conferring antibiotic resistance (e.g., kanamycin resistance *neo*). Mutants with enhanced promoter activity are selected based on increased antibiotic resistance [6].
- **Procedure:**
 - Construct a reporter plasmid where the *rimA* promoter (*PrimA*) drives the *neo* gene.
 - Integrate the plasmid into *S. rimosus* M527 to create the initial reporter strain.

- Subject the reporter strain to random mutagenesis using **Atmospheric and Room Temperature Plasma (ARTP)**.
- Screen for mutants that exhibit higher kanamycin resistance.
- Ferment the selected Kan^R mutants and quantify **rimocidin** production using HPLC. This method successfully identified mutants with up to a **52% increase** in **rimocidin** yield [6].

Key Research Insights

- **RimR2 is a Master Positive Regulator:** The LAL regulator RimR2 is a central, pathway-specific activator essential for **rimocidin** biosynthesis in *S. rimosus* M527. It functions by binding to the promoters of key biosynthetic genes like *rimA* and *rimC* [1] [2].
- **Effective Strain Engineering Strategy:** Overexpression of *rimR2*, particularly using strong promoters like *kasOp**, is a validated and effective metabolic engineering strategy to significantly increase **rimocidin** production [1].
- **Complex Regulatory Network:** Antibiotic biosynthesis is governed by a complex network. Maximizing yield requires consideration of both positive (e.g., RimR2) and negative (e.g., NsdAsr) regulatory elements, as well as precursor supply [3] [4] [5].
- **Powerful Screening Tool:** The RGMS approach provides a powerful high-throughput screening method for strain improvement, even without fully characterizing the regulatory network [6].

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To cite this document: Smolecule. [Identification and Functional Characterization of RimR2].

Smolecule, [2026]. [Online PDF]. Available at:

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